![molecular formula C18H16N2O3S2 B2787133 methyl 4-{[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate CAS No. 433702-10-4](/img/structure/B2787133.png)
methyl 4-{[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-{[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate is a useful research compound. Its molecular formula is C18H16N2O3S2 and its molecular weight is 372.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-{[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate is a complex organic compound with potential biological activities that warrant detailed exploration. This article synthesizes available research findings regarding its biological activity, focusing on antimicrobial properties, cytotoxicity, and molecular interactions.
Chemical Structure and Properties
The compound's molecular formula is C18H16N2O3S2, with a molecular weight of 372.46 g/mol. Its structure includes a thieno[2,3-d]pyrimidine moiety, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of the thieno[2,3-d]pyrimidine structure exhibit notable antimicrobial properties. For instance, compounds related to this compound have been tested against various pathogens:
Pathogen | Activity | MIC (μM) |
---|---|---|
Pseudomonas aeruginosa | Moderate inhibition | 0.21 |
Escherichia coli | Moderate inhibition | 0.21 |
Candida spp. | Antifungal activity | Not specified |
Micrococcus luteus | Selective action | Not specified |
The compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays on HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cell lines revealed promising results for certain derivatives of the compound. The findings indicated that while some derivatives exhibited significant cytotoxic effects, others maintained relatively low toxicity profiles:
Cell Line | Compound Tested | Cytotoxicity Result |
---|---|---|
HaCat | Derivative 3g | High |
Balb/c 3T3 | Derivative 3f | Low |
This variability in cytotoxicity underscores the necessity for further optimization of the compound's structure to enhance therapeutic efficacy while minimizing adverse effects.
Molecular docking studies have elucidated the binding interactions of this compound with key bacterial enzymes such as DNA gyrase and MurD. These interactions are crucial for its antibacterial activity:
- Binding Energy : The binding energies observed were comparable to established antibiotics like ciprofloxacin.
- Key Interactions : The compound forms multiple hydrogen bonds with important residues in the active sites of these enzymes.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated various thieno[2,3-d]pyrimidine derivatives against clinical strains of bacteria and fungi. The results indicated that compounds similar to this compound showed substantial inhibition zones compared to control groups.
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The results demonstrated selective toxicity towards tumor cells while sparing normal cells, highlighting its potential as an anticancer agent.
Properties
IUPAC Name |
methyl 4-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-23-17(22)11-7-5-10(6-8-11)9-24-18-19-15(21)14-12-3-2-4-13(12)25-16(14)20-18/h5-8H,2-4,9H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZZGFGCJWJYIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.